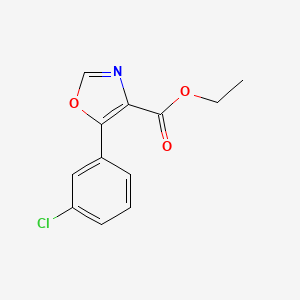
2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine, 85%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Chloro-4-(trifluoromethyl)pyridine” is a type of fluorinated building block . It’s a colorless to off-white liquid . The empirical formula is C6H3ClF3N, and the molecular weight is 181.54 .
Synthesis Analysis
This compound can be synthesized from 2-chloro-4-iodopyridine . There are also other methods for introducing trifluoromethylpyridine (TFMP) groups within the structures of other molecules .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(trifluoromethyl)pyridine” is represented by the SMILES string FC(F)(F)c1ccnc(Cl)c1 .Chemical Reactions Analysis
“2-Chloro-4-(trifluoromethyl)pyridine” may be used in the synthesis of 4,4’-bis(trifluoromethyl)-2,2’-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.4490 (lit.), a boiling point of 146-147 °C (lit.), and a density of 1.411 g/mL at 25 °C (lit.) .科学研究应用
2CF4P has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it is a versatile compound with a wide range of reactivity and solubility. It is also used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2CF4P is used in the synthesis of polymers, and it is also used in the synthesis of dyes and pigments.
作用机制
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries .
Mode of Action
Trifluoromethylpyridines are known to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . .
Biochemical Pathways
Trifluoromethylpyridines are known to be used in the protection of crops from pests , suggesting they may interact with biochemical pathways related to pest metabolism or development.
Result of Action
As a member of the trifluoromethylpyridines group, it’s known to be used in the protection of crops from pests , suggesting it may have effects on pest physiology or development.
实验室实验的优点和局限性
2CF4P has a wide range of advantages for lab experiments. It is a versatile compound with a wide range of reactivity and solubility, making it an ideal choice for a variety of lab experiments. It is also relatively inexpensive and easy to obtain, making it a cost-effective choice for lab experiments. However, it is important to note that 2CF4P is a volatile compound and may cause irritation if inhaled. In addition, it is important to note that it is an organic compound and may be toxic if ingested or inhaled in large quantities.
未来方向
There are a number of potential future directions for research involving 2CF4P. One potential area of research is the development of new synthetic methods for the synthesis of 2CF4P. This could involve the development of new catalysts or reagents that could be used to improve the yield and selectivity of the reaction. Another potential area of research is the development of new applications for 2CF4P. This could involve the development of new catalysts or reagents that could be used to improve the efficiency and selectivity of reactions involving 2CF4P. Finally, research could also focus on the development of new methods for the detection and quantification of 2CF4P. This could involve the development of new analytical techniques that could be used to detect and quantify 2CF4P in various samples.
合成方法
2CF4P can be synthesized using a variety of methods, including the reaction of chloroform and trifluoromethyl pyridine. The reaction of these two compounds yields 2CF4P as the main product, with some side products such as 2-chloro-6-fluoro-4-methylpyridine and 2-chloro-6-fluoro-4-methyl-1-pyridinol. The reaction is typically carried out in anhydrous conditions, as the presence of water can reduce the yield of 2CF4P.
安全和危害
属性
IUPAC Name |
2-chloro-6-fluoro-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCFDWPCYZMBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)